4-(1-Pyrrolidinyl)aniline hydrochloride
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Overview
Description
4-(1-Pyrrolidinyl)aniline hydrochloride is a chemical compound with the molecular formula C10H15ClN2. It is a derivative of aniline, where the aniline ring is substituted with a pyrrolidine group at the para position. This compound is often used in various chemical and pharmaceutical research applications due to its unique structural properties.
Mechanism of Action
Target of Action
Pyrrolidine derivatives are known to interact with a variety of biological targets, contributing to their wide use in medicinal chemistry .
Mode of Action
Pyrrolidine derivatives are known for their ability to efficiently explore the pharmacophore space due to sp3-hybridization, contribute to the stereochemistry of the molecule, and increase three-dimensional (3d) coverage due to the non-planarity of the ring .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(1-Pyrrolidinyl)aniline hydrochloride typically involves the reaction of 4-chloronitrobenzene with pyrrolidine. The process can be summarized in the following steps:
Nucleophilic Substitution: 4-chloronitrobenzene reacts with pyrrolidine in the presence of a base such as potassium carbonate to form 4-(1-pyrrolidinyl)nitrobenzene.
Reduction: The nitro group in 4-(1-pyrrolidinyl)nitrobenzene is reduced to an amine group using a reducing agent like iron powder and hydrochloric acid, resulting in 4-(1-pyrrolidinyl)aniline.
Formation of Hydrochloride Salt: The final step involves the addition of hydrochloric acid to 4-(1-pyrrolidinyl)aniline to form this compound.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reactions are typically carried out in continuous flow reactors to ensure consistent product quality and yield. The use of fixed-bed reactors and multistage purification processes, including extractive and azeotropic distillation, are common in industrial settings .
Chemical Reactions Analysis
Types of Reactions
4-(1-Pyrrolidinyl)aniline hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can further modify the pyrrolidine ring or the aniline group.
Substitution: Electrophilic substitution reactions can occur on the aniline ring, leading to various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Electrophilic reagents like bromine or nitric acid can be used under controlled conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield N-oxides, while substitution reactions can produce halogenated or nitrated derivatives.
Scientific Research Applications
4-(1-Pyrrolidinyl)aniline hydrochloride has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical agent.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals
Comparison with Similar Compounds
Similar Compounds
Pyrrolidine: A simple nitrogen-containing heterocycle used in various chemical syntheses.
Aniline: A primary aromatic amine used as a precursor in the manufacture of dyes and drugs.
4-Chloroaniline: A derivative of aniline with a chlorine substituent at the para position.
Uniqueness
4-(1-Pyrrolidinyl)aniline hydrochloride is unique due to the presence of both the pyrrolidine ring and the aniline group, which confer distinct chemical and biological properties. This dual functionality makes it a valuable compound in research and industrial applications .
Properties
IUPAC Name |
4-pyrrolidin-1-ylaniline;hydrochloride |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14N2.ClH/c11-9-3-5-10(6-4-9)12-7-1-2-8-12;/h3-6H,1-2,7-8,11H2;1H |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CKZKSFMNJXRVNG-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)C2=CC=C(C=C2)N.Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H15ClN2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
198.69 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
216670-47-2 |
Source
|
Record name | 4-(pyrrolidin-1-yl)aniline hydrochloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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